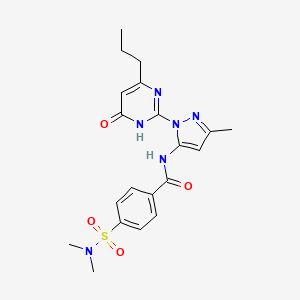

N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

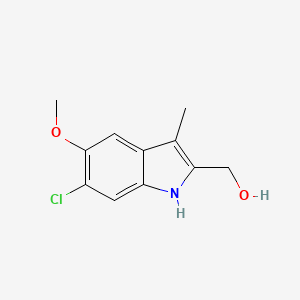

The compound contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products. It also contains a 1,2,3-triazole ring, which is a type of azole, a class of five-membered heterocyclic compounds containing at least one nitrogen atom and four other atoms . The compound also has a dimethylphenyl group, which is a phenyl group substituted with two methyl groups .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine and 1,2,3-triazole rings, along with the dimethylphenyl group. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the piperidine ring could undergo reactions at the nitrogen atom, such as alkylation or acylation . The 1,2,3-triazole ring could potentially undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the piperidine and 1,2,3-triazole rings could potentially influence its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen

Nicotinamide in Plant Metabolism

Nicotinamide is utilized in various plant materials, including Arabidopsis thaliana, Oryza sativa, and Lotus japonicus, for pyridine nucleotide synthesis, possibly after conversion to nicotinic acid. It's involved in the synthesis of trigonelline and nicotinic acid 1N-glucoside, indicating its role in plant metabolic processes and potential for studies on plant growth and development mechanisms (Matsui et al., 2007).

Role in Cellular Differentiation

Research has shown that nicotinamide and its analogues can induce differentiation of murine erythroleukemia cells in culture. N'-Methylnicotinamide, a derivative, significantly increased hemoglobin content in cells, indicating its potential use in studies related to blood cell differentiation and therapeutic applications for blood disorders (Terada et al., 1979).

Synthetic Chemistry Applications

The compound , due to its structural complexity involving a triazole ring and a nicotinamide moiety, suggests its relevance in synthetic chemistry for creating novel molecules with potential biological activities. Triazole derivatives have been synthesized for various applications, including medicinal chemistry, suggesting a broad area of research into the synthesis and functionalization of similar compounds (Gilchrist et al., 1976).

DNA Damage Repair

Nicotinamide has been found to stimulate the repair of DNA damage in human lymphocytes, indicating its potential application in the study of mechanisms underlying DNA repair processes and the development of therapeutic agents to enhance cellular repair mechanisms (Berger & Sikorski, 1980).

Novel Radioligands for Imaging

Derivatives similar to the compound have been prepared and evaluated as potential radioligands for positron emission tomography (PET) imaging. These studies highlight the application of such compounds in the development of diagnostic tools for neurological and other disorders (Mey et al., 2005).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[1-[1-(3,5-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O2/c1-15-10-16(2)12-19(11-15)28-14-20(25-26-28)22(30)27-8-5-18(6-9-27)24-21(29)17-4-3-7-23-13-17/h3-4,7,10-14,18H,5-6,8-9H2,1-2H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSHHALQHKWXKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CN=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(benzylsulfanyl)-N-cyclopentyl-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2674642.png)

![3-(Bromomethyl)-2,9-dioxaspiro[5.5]undecane](/img/structure/B2674645.png)

![1-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2674647.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide](/img/structure/B2674648.png)

![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2674649.png)

![Ethyl 7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2674660.png)